molecular formula C16H16FN3O5S B2863832 2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034527-56-3

2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2863832
CAS No.: 2034527-56-3
M. Wt: 381.38
InChI Key: GHELTEVIYFGIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with a molecular formula of C16H16FN3O5S and a molecular weight of 381.38 g/mol. This compound features a benzoic acid core substituted with a fluoro group and a sulfonyl group linked to a piperidine ring, which is further connected to a pyrimidin-2-yloxy moiety. Such structural complexity often indicates potential utility in various scientific and industrial applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a pyrimidin-2-yloxy compound under basic conditions.

    Sulfonylation: The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Fluorination: The benzoic acid core is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: Finally, the fluorinated benzoic acid is coupled with the sulfonylated piperidine intermediate under appropriate conditions, often involving a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluoro group on the benzoic acid can be substituted by nucleophiles under appropriate

Properties

IUPAC Name

2-fluoro-5-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-14-5-4-12(9-13(14)15(21)22)26(23,24)20-8-1-3-11(10-20)25-16-18-6-2-7-19-16/h2,4-7,9,11H,1,3,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELTEVIYFGIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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